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Compound of Interest

Ethyl 8-(4-iodophenyl)-8-
Compound Name:

oxooctanoate
CAS No.: 898777-48-5
Cat. No.: B1327880

Get Quote

Executive Summary

Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS: 898777-48-5) is a bifunctional aryl-fatty acid
derivative characterized by a terminal ethyl ester and an aryl ketone moiety. Its structural
integrity is pivotal for downstream applications, particularly as a precursor for radiohalogenated
pharmaceuticals where the iodine-carbon bond stability is essential. This guide provides a
definitive spectroscopic profile (NMR, IR, MS) and the mechanistic logic required for its
identification and quality control.

Structural Analysis & Synthetic Context

Understanding the synthesis is a prerequisite for interpreting the impurity profile. The
compound is typically synthesized via Friedel-Crafts acylation, ensuring the regioselective
attachment of the octanoate chain to iodobenzene.

Synthetic Pathway (Graphviz Visualization)
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The following diagram illustrates the standard synthetic workflow and critical control points.
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Figure 1: Friedel-Crafts acylation workflow for the regioselective synthesis of the target
compound.

Spectroscopic Profiling (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is distinct, featuring a characteristic AA'BB' aromatic system and a polarized
aliphatic chain.

Solvent;

(Chloroform-d) Reference: TMS (0.00 ppm) or

residual (7.26 ppm)
Table 1:

NMR Assignment
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Bulk
methylene
chain (C4,
C5).

Internal CH 1.30 - 1.40 Multiplet (m) ~ 4H )
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CH

Expert Insight: The aromatic region often displays a "roofing" effect due to the similar magnetic
environments of the AA'BB' system. While the carbonyl group is electron-withdrawing
(deshielding), the iodine atom is large and polarizable. In 4-iodoacetophenone derivatives, the
protons ortho to the iodine are typically slightly more downfield (higher ppm) than those ortho to

the carbonyl, though this can invert depending on concentration and solvent.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of two distinct carbonyl environments: the
conjugated ketone and the aliphatic ester.

Table 2: Key IR Absorptions (ATR/Thin Film)
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Wavenumber (cm

)

Vibration Mode

Functional Group

Diagnostic Value

2930, 2855

C-H Stretch

Alkyl Chain

Confirms long

aliphatic chain (

).

1735 -1740

C=0 Stretch

Ester

Sharp, strong band
typical of aliphatic
esters.

1680 — 1685

C=0 Stretch

Aryl Ketone

Lower frequency due
to conjugation with the

benzene ring.

1580, 1480

C=C Stretch

Aromatic Ring

Skeletal vibrations of
the 1,4-disubstituted

benzene.

1180 - 1200

C-O Stretch

Ester

C-O-C stretching
vibration.

~1005

C-| Stretch

Aryl lodide

Often weak;
fingerprint

confirmation.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the acylium ion and the cleavage of

the iodine.

lonization Mode: EI (70 eV) or ESI+

e Molecular lon (

): 388 m/z (Calculated for

).
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» Base Peak: Often related to the benzoyl cation or the loss of the alkoxy group.

Fragmentation Logic (Graphviz Visualization)
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Figure 2: Primary fragmentation pathways in Electron Impact (El) mass spectrometry.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:
e Mass: Weigh 10-15 mg of the compound into a clean vial.
e Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

e Filtration: If the solution is cloudy (common if inorganic salts from the Friedel-Crafts workup
remain), filter through a small plug of glass wool directly into the NMR tube.

e Shimming: Automated gradient shimming is usually sufficient, but manual tuning of Z1 and
Z2 may be required due to the iodine atom's influence on magnetic susceptibility.
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Quality Control & Impurity Profiling

A self-validating system for purity must check for:

o Des-iodo impurity: Ethyl 8-phenyl-8-oxooctanoate (check aromatic region for multiplet
instead of AA'BB").

» Hydrolysis product: 8-(4-iodophenyl)-8-oxooctanoic acid (check IR for broad OH stretch
~3000-3300 cm

)

e Regioisomers: Ortho-acylation products (rare with para-directing I, but possible; check for
complex splitting in aromatic region).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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